2-((4-Fluorobenzyl)amino)-N-phenylacetamide

Beschreibung

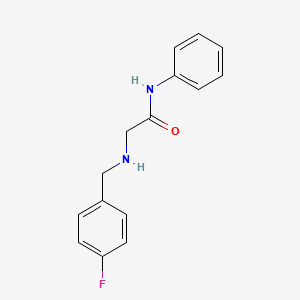

Chemical Structure and Properties 2-((4-Fluorobenzyl)amino)-N-phenylacetamide (CAS: 917749-72-5) is a substituted acetamide derivative with the molecular formula C₁₅H₁₅FN₂O and a molecular weight of 258.29 g/mol. Its structure comprises a phenylacetamide backbone modified with a 4-fluorobenzylamino group at the α-position (Figure 1).

For example, benzylation of N-substituted 2-phenylacetamides (e.g., N-(4-nitrophenyl)-2-phenylacetamide) under phase-transfer catalysis in toluene has been reported, suggesting similar pathways for introducing the 4-fluorobenzyl moiety . The compound’s structural motifs align with intermediates in medicinal chemistry, particularly for antimicrobial or enzyme-targeted agents .

Eigenschaften

Molekularformel |

C15H15FN2O |

|---|---|

Molekulargewicht |

258.29 g/mol |

IUPAC-Name |

2-[(4-fluorophenyl)methylamino]-N-phenylacetamide |

InChI |

InChI=1S/C15H15FN2O/c16-13-8-6-12(7-9-13)10-17-11-15(19)18-14-4-2-1-3-5-14/h1-9,17H,10-11H2,(H,18,19) |

InChI-Schlüssel |

VPVNOHSFJMAZCF-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)NC(=O)CNCC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2-((4-Fluorbenzyl)amino)-N-phenylacetamid beinhaltet typischerweise die Reaktion von 4-Fluorbenzylamin mit N-Phenylacetylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Die Reaktionsbedingungen umfassen in der Regel ein Lösungsmittel wie Dichlormethan und einen Temperaturbereich von 0-5 °C, um die exotherme Natur der Reaktion zu kontrollieren.

Industrielle Produktionsmethoden: Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Durchflussreaktoren umfassen, um eine bessere Kontrolle der Reaktionsparameter zu gewährleisten und die Ausbeute zu verbessern. Der Einsatz von automatisierten Systemen kann auch bei der Skalierung der Produktion helfen, während gleichzeitig die Reinheit und Konsistenz des Produkts erhalten bleiben.

Arten von Reaktionen:

Oxidation: Diese Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an der Aminogruppe, was zur Bildung von Nitroso- oder Nitroderivaten führt.

Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Phenylacetamid-Einheit in eine Alkoholgruppe umwandeln.

Substitution: Das Fluoratom an der Benzylgruppe kann unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

Substitution: Nukleophile wie Hydroxidionen oder Amine können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Nitroso- oder Nitroderivate.

Reduktion: Alkoholderivate.

Substitution: Verschiedene substituierte Benzylderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

Research has shown that derivatives of 2-((4-Fluorobenzyl)amino)-N-phenylacetamide exhibit significant anticonvulsant properties. A study synthesized a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives and evaluated their efficacy in animal models of epilepsy. The results indicated that several compounds demonstrated potent activity in maximal electroshock (MES) seizure models, highlighting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of N-Phenylacetamide Derivatives

| Compound | Seizure Model | Efficacy |

|---|---|---|

| 20 | MES | Moderate binder to sodium channels |

| 21 | 6-Hz | Active |

| 22 | MES | Inactive |

Anticancer Properties

The anticancer potential of this compound derivatives has been explored extensively. A study assessed the cytotoxic effects of various derivatives against prostate carcinoma (PC3) cell lines. Compounds with nitro substituents exhibited higher cytotoxicity compared to those with methoxy groups, indicating that structural modifications can significantly influence their anticancer activity .

Table 2: Cytotoxicity of Phenylacetamide Derivatives Against PC3 Cell Line

| Compound | IC50 (μM) | Substituent Type |

|---|---|---|

| 2b | 52 | Nitro |

| 2c | 80 | Nitro |

| 2f | 100 | Methoxy |

Antitubercular Activity

Another area of application is in the fight against tuberculosis. A series of phenoxy-N-phenylacetamide compounds were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis strains. The most potent derivative showed a minimum inhibitory concentration (MIC) of 4 μg/mL, making it a promising candidate for further development .

Table 3: Antitubercular Activity of Phenoxy-N-Phenylacetamides

| Compound | MIC (μg/mL) | Resistance Type |

|---|---|---|

| 3m | 4 | Rifampin-resistant |

| Other | 64 | H37Rv |

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of these compounds. Studies have shown that specific modifications to the phenylacetamide core can enhance biological activity. For instance, the introduction of electron-withdrawing groups like nitro enhances anticancer potency, while variations in the amine substituents can influence anticonvulsant activity .

Development of Antiepileptic Drugs

In a systematic study, researchers synthesized and evaluated various N-phenylacetamide derivatives for their anticonvulsant properties using both in vitro and in vivo models. This led to the identification of several candidates that displayed significant efficacy in seizure models, paving the way for future drug development .

Anticancer Screening by NCI

The National Cancer Institute conducted screening on a range of phenylacetamide derivatives, revealing promising results against multiple cancer cell lines. Compounds were assessed for their ability to inhibit cell growth, with some derivatives showing comparable efficacy to established treatments like imatinib .

Wirkmechanismus

The mechanism of action of 2-((4-Fluorobenzyl)amino)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2-((4-Fluorobenzyl)amino)-N-phenylacetamide with structurally related acetamide derivatives, emphasizing substituent effects and physicochemical properties:

Key Comparative Insights

Substituent Effects on Reactivity

- The 4-fluorobenzyl group in the target compound offers a balance of electronegativity and steric bulk, contrasting with the electron-withdrawing 4-nitro group in N-Benzyl-N-(4-nitrophenyl)-2-phenylacetamide, which increases reactivity in alkylation reactions but reduces metabolic stability .

- Chloro substituents (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) enhance electrophilicity, facilitating nucleophilic substitutions for heterocycle synthesis, whereas the azido group in 2-azido-N-(4-fluorophenyl)acetamide enables bioorthogonal click reactions .

Hydrogen-Bonding and Crystallography Intramolecular C—H···O interactions in 2-Chloro-N-(4-fluorophenyl)acetamide stabilize its crystal packing, a feature absent in the target compound due to the lack of a chloro group . The N-phenyl group in the target compound may promote π-π stacking interactions, contrasting with the 2-fluorophenyl group in 2-{[(4-chlorophenyl)methyl]amino}-N-(2-fluorophenyl)acetamide, which introduces steric hindrance .

Halogenated analogues (e.g., 4-fluoro or 4-chloro) are prioritized in drug discovery for their improved pharmacokinetic profiles compared to non-halogenated counterparts .

Spectroscopic Data

- IR Spectroscopy : Key peaks for acetamide derivatives include ~1652 cm⁻¹ (C=O stretch) and ~1282 cm⁻¹ (C-N stretch), with shifts observed based on substituent electronegativity .

- ¹H-NMR : Resonances for the 4-fluorobenzyl group appear at δ 4.37 (s, 2H, Ph-CH₂-C) and δ 6.88–7.33 (m, aromatic protons) .

Biologische Aktivität

2-((4-Fluorobenzyl)amino)-N-phenylacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This article aims to detail its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C15H16F N2O

- Molecular Weight : 258.30 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities, primarily focusing on anticancer and antibacterial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of this compound, particularly against prostate cancer cells (PC3). The following table summarizes the cytotoxic effects observed in various studies:

The compounds with nitro substitutions (e.g., compounds 2b and 2c) demonstrated higher cytotoxicity compared to those with methoxy groups. Notably, compound 2c showed comparable activity to imatinib, a standard reference drug in cancer treatment.

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis and inhibition of cell proliferation. The specific interactions at the molecular level are still under investigation, but preliminary findings suggest that the fluorine substitution enhances binding affinity to target sites within cancerous cells.

Antibacterial Activity

In addition to anticancer properties, derivatives of this compound have been evaluated for their antibacterial efficacy. A recent study reported promising results against various bacterial strains, indicating a potential for development as antibacterial agents.

Antibacterial Efficacy Table

| Compound | Target Bacteria | EC50 (μM) |

|---|---|---|

| N-(4-((4-(3-Fluorophenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Xanthomonas oryzae pv. oryzae | 156.7 |

| Bismerthiazol | Xanthomonas oryzae pv. oryzae | 230.5 |

The compound A1 showed superior antibacterial activity compared to standard treatments, with a significant reduction in bacterial viability observed through scanning electron microscopy (SEM), which indicated cell membrane disruption.

Case Studies and Research Findings

- Anticancer Study : A study conducted on various phenylacetamide derivatives demonstrated that modifications in the chemical structure significantly influenced biological activity. The most potent compounds were identified as having nitro groups that enhanced cytotoxicity against prostate cancer cells .

- Antibacterial Evaluation : Another research focused on the synthesis and evaluation of N-phenylacetamide derivatives against bacterial strains revealed that certain modifications could lead to enhanced antibacterial properties, indicating a promising avenue for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.